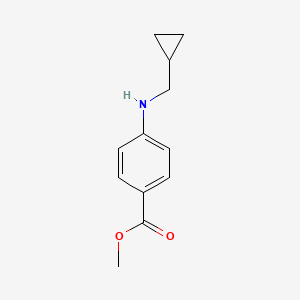

Methyl 4-((cyclopropylmethyl)amino)benzoate

Description

Methyl 4-((cyclopropylmethyl)amino)benzoate is a benzoate ester derivative featuring a cyclopropylmethylamine substituent at the para position of the aromatic ring.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 4-(cyclopropylmethylamino)benzoate |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-9-2-3-9/h4-7,9,13H,2-3,8H2,1H3 |

InChI Key |

LZKPDJXKXBKWAF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((cyclopropylmethyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with cyclopropylmethylamine in the presence of a suitable esterification agent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-Aminobenzoic acid+Cyclopropylmethylamine+Methanol→Methyl 4-((cyclopropylmethyl)amino)benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((cyclopropylmethyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-((cyclopropylmethyl)amino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((cyclopropylmethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

Methyl 4-((2-((cyclopropylmethyl)amino)thieno[3,2-d]pyrimidin-4-yl)amino)benzoate Structure: Features a thieno[3,2-d]pyrimidine ring fused to the amino group, increasing molecular complexity. Synthesis: Prepared via nucleophilic substitution with a 36% yield, reflecting challenges in steric hindrance from the cyclopropylmethyl group . Analytical Data:

- HRMS : Calculated m/z 355.12232 [M+H⁺], observed 355.12277 .

- ¹H-NMR : δ 8.45 (s, 1H, NH), 7.95 (d, J = 8.8 Hz, 2H, aromatic), 3.88 (s, 3H, OCH₃), and 3.25 (d, J = 6.4 Hz, 2H, CH₂-cyclopropane) .

Methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate (51) Structure: Substituted with a bulky 4-isobutoxy-3-isopropylphenyl group. Synthesis: Achieved via Pd-catalyzed coupling (54% yield), highlighting efficiency in forming aryl-amine bonds .

(S)-Methyl 4-(1-aminoethyl)benzoate Structure: Chiral aminoethyl group instead of cyclopropylmethyl. Synthesis: Synthesized in 83% yield via stereospecific reactions, demonstrating the impact of stereochemistry on synthetic accessibility .

Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate

Table 1: Comparative Analysis of Key Compounds

Key Observations:

- Synthetic Yields: Lower yields (e.g., 36% for thienopyrimidine derivative ) correlate with increased steric bulk or complex heterocyclic systems.

- Spectroscopic Trends : Cyclopropylmethyl groups induce distinct NMR signals (e.g., δ 3.25 ppm for CH₂-cyclopropane ).

- Biological Relevance: Thienopyrimidine-containing analogs show specific biological activity (e.g., Hedgehog pathway inhibition), suggesting the cyclopropylmethyl group may enhance target engagement .

Biological Activity

Methyl 4-((cyclopropylmethyl)amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methyl ester group attached to a benzoate core, with a cyclopropylmethyl amine substituent. Its chemical structure can be represented as follows:

This compound's structural attributes contribute to its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that compounds with similar structures can interact with multiple targets, including enzymes and receptors involved in cell proliferation and differentiation.

- Cell Proliferation : Studies have shown that derivatives of benzoate compounds can inhibit the proliferation of cancerous cells. For instance, compounds structurally related to this compound have demonstrated efficacy in reducing cell viability in leukemia cell lines by inducing differentiation and apoptosis .

- Differentiation Induction : A phenotypic screen identified related compounds that stimulate differentiation in acute myeloid leukemia (AML) cell lines. These compounds increased the expression of differentiation markers such as CD11b, indicating a potential pathway through which this compound may exert its effects .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized in literature; however, related compounds have shown favorable absorption and distribution characteristics. For example, studies on similar benzoate derivatives indicated moderate clearance rates and acceptable plasma protein binding .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Leukemia Cell Lines : A study demonstrated that a compound with a similar structure significantly reduced the proliferation of HL60 leukemia cells at low concentrations (IC50 values ranging from 0.38 μM to 0.70 μM), suggesting that this compound may have similar effects .

- In Vivo Efficacy : In animal models, related compounds were administered at varying dosages to evaluate their therapeutic potential against cancer. The results indicated significant reductions in tumor size and improved survival rates, further supporting the hypothesis that this compound could exhibit similar therapeutic benefits .

Data Table: Summary of Biological Activities

| Activity Type | Compound/Study Reference | Observed Effect | IC50 Value |

|---|---|---|---|

| Cell Proliferation | Related Benzoates | Inhibition of HL60 cell proliferation | 0.38 - 0.70 μM |

| Differentiation Induction | AML Cell Lines | Increased CD11b expression | Not specified |

| Tumor Size Reduction | In Vivo Study | Significant tumor size reduction | Not specified |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-((cyclopropylmethyl)amino)benzoate, and how can reaction conditions be optimized?

- Methodological Answer :

- Nucleophilic Substitution : Start with methyl 4-aminobenzoate and react it with cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Reductive Amination : Use methyl 4-formylbenzoate and cyclopropylmethylamine with NaBH₃CN as a reducing agent in methanol. Purify via column chromatography (silica gel, gradient elution) .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to ester) and temperature (40–60°C) to improve yields (typically 65–80%). Characterize intermediates via -NMR to confirm regioselectivity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopy : Use -NMR (δ 1.0–1.2 ppm for cyclopropane protons, δ 3.8 ppm for methoxy group) and -NMR (δ 170–175 ppm for ester carbonyl). Confirm purity via HPLC (C18 column, acetonitrile/water 70:30) .

- X-ray Crystallography : Employ SHELX-97 for small-molecule refinement. Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures using direct methods and refine with full-matrix least-squares .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Store under inert gas (argon) at –20°C to prevent ester hydrolysis. Monitor degradation via periodic FT-IR (loss of ester C=O peak at ~1720 cm⁻¹). Avoid prolonged exposure to light due to potential cyclopropane ring strain-induced reactivity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Parameterize the ligand with GAFF2 force field and solvate in TIP3P water. Validate binding poses via molecular dynamics (GROMACS, 100 ns simulations) .

- QSAR Analysis : Correlate substituent effects (e.g., cyclopropane’s electron-withdrawing nature) with bioactivity using descriptors like logP and polar surface area. Train models with Random Forest algorithms .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Overlapping Peaks : Use --HSQC to resolve ambiguous signals (e.g., cyclopropane CH₂ vs. aromatic protons). For -NMR, apply DEPT-135 to distinguish CH₃ groups .

- Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to detect conformational exchange broadening. For example, cyclopropane ring puckering may cause splitting at 25°C but coalesce at –40°C .

Q. How can reaction pathways be optimized to minimize byproducts in scale-up synthesis?

- Methodological Answer :

- DoE Approach : Use a Box-Behnken design to test variables: temperature (40–80°C), catalyst loading (0.1–1 mol% Pd/C), and solvent polarity (THF vs. DMF). Analyze via HPLC-MS to quantify impurities (e.g., over-alkylated byproducts) .

- Flow Chemistry : Implement continuous-flow reactors with immobilized catalysts to enhance mixing and heat transfer. Monitor in-line via IR spectroscopy for real-time yield optimization .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.